Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate

Description

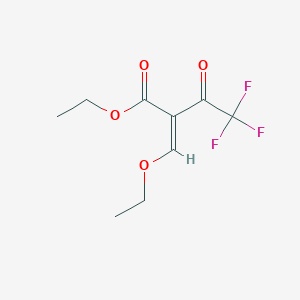

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (CAS: 571-55-1) is a fluorinated β-ketoester characterized by an ethoxymethylene group at the 2-position and three fluorine atoms at the 4,4,4-positions of the acetoacetate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and fluorinated pharmaceuticals. Its structure combines the electron-withdrawing effects of trifluoromethyl groups with the steric and electronic influence of the ethoxymethylene substituent, enabling unique reactivity patterns .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGGOXOLHQANRB-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C(F)(F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)C(F)(F)F)\C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-55-1 | |

| Record name | Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate typically involves the reaction of ethyl acetoacetate with ethyl orthoformate and trifluoroacetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as zinc chloride to facilitate the formation of the desired product. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethoxymethylene group can be substituted by nucleophiles such as amines or thiols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydride.

Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.

Condensation Reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.

Hydrolysis: Formation of trifluoroacetic acid and the corresponding alcohol.

Scientific Research Applications

Synthesis and Reactivity

EtEMTM-TFA can be synthesized through several methods, often involving the reaction of ethyl acetoacetate with trifluoroacetyl chloride and ethylene glycol. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis of Enantiopure Compounds

One of the primary applications of EtEMTM-TFA is in the synthesis of enantiopure α-trifluoromethyl amino acids. These amino acids are crucial for the development of peptides and peptidomimetics with therapeutic potential. For instance, EtEMTM-TFA can react with chiral oxazolidines to yield (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine, which are important for drug discovery efforts aimed at treating various diseases.

Heterocyclic Scaffolds

EtEMTM-TFA serves as a precursor for constructing diverse heterocyclic scaffolds. An example includes the synthesis of (2R)-2-trifluoromethyl-2-carboxyazetidine, which has potential applications in medicinal chemistry. The synthesis involves condensing EtEMTM-TFA with a chiral starting material followed by cyclization reactions.

Asymmetric Catalysis

Recent studies have explored the use of EtEMTM-TFA as a ligand in asymmetric catalysis. The trifluoroacetyl group and ethoxymethylene moiety enhance the compound's ability to differentiate between enantiomers, making it valuable in producing specific enantiomeric forms of pharmaceuticals.

Material Science Applications

In addition to its pharmaceutical uses, EtEMTM-TFA is also significant in material science. Its fluorinated structure imparts unique properties that can be exploited in developing new materials with enhanced stability and reactivity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate involves its ability to act as an electrophile in various chemical reactions. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution and condensation reactions. The compound can form stable intermediates with nucleophiles, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogs (Table 1):

Reactivity Differences

- Heterocyclization Reactions: Ethyl 4,4,4-trifluoroacetoacetate reacts with benzamidine to form pyrimidines in 93% yield . In contrast, the ethoxymethylene group in Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate may direct reactions toward alternative pathways, such as forming quinoline derivatives via intramolecular cyclization . With aminopyrazoles, Ethyl 4,4,4-trifluoroacetoacetate forms pyrazolo[3,4-b]pyridines , whereas the ethoxymethylene substituent could stabilize enolate intermediates, favoring different adducts.

Condensation Reactions :

- The ethoxymethylene group enhances electrophilicity at the β-carbon, facilitating Michael additions. For example, in L-proline-catalyzed reactions, Ethyl 4,4,4-trifluoroacetoacetate forms tetrahydro-2H-pyran derivatives , while the ethoxymethylene analog may exhibit altered regioselectivity.

Biological Activity

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate is a compound with significant potential in medicinal chemistry and biological applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

This compound has the molecular formula . It features an ethoxymethylene group and three fluorine atoms, which contribute to its unique chemical properties and biological activities. This compound is primarily utilized as a building block in organic synthesis and has shown promise in various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The ethoxymethylene group can be substituted by nucleophiles such as amines or thiols, leading to the formation of biologically active derivatives.

- Condensation Reactions : This compound can undergo condensation reactions with aldehydes or ketones to produce heterocyclic compounds that are often biologically relevant.

- Hydrolysis : Under acidic or basic conditions, the ester group can hydrolyze to form trifluoroacetic acid and corresponding alcohols, which may exhibit distinct biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition rates, indicating its potential as an antimicrobial agent .

Antimalarial Activity

Research indicates that derivatives of this compound have been evaluated for their efficacy against malaria. In vitro studies have shown that certain analogs possess potent antimalarial activity against Plasmodium falciparum, outperforming traditional treatments like mefloquine in some cases . The mechanism involves disrupting the parasite's metabolic pathways.

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in cancer cell lines. In vitro assays demonstrated that it exhibits moderate cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231. The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Efficacy | Tested against S. aureus and E. coli; showed significant inhibition | Potential for development as an antimicrobial agent |

| Antimalarial Activity | Effective against P. falciparum; superior to mefloquine in some tests | Promising candidate for malaria treatment |

| Cytotoxicity in Cancer Cells | Induced apoptosis in MCF-7 and MDA-MB-231 cells | Potential chemotherapeutic applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate, and how can its purity be verified?

- Synthetic Routes :

- The compound is synthesized via condensation reactions, such as the bromination of ethyl trifluoroacetoacetate in carbon tetrachloride (n(reactant):n(bromine) = 1:2.6, 25°C, 20 h, yield ~73.9%) .

- Microwave-assisted synthesis with ethyl 4,4,4-trifluoroacetoacetate and reagents like 4-(2,3,3-trichloroacrylamido)phenyl derivatives under controlled conditions .

- Purity Verification :

- Use IR spectroscopy to confirm carbonyl (C=O) and trifluoromethyl (CF₃) groups.

- ¹H-NMR analysis to resolve ethoxy and methylene proton signals, ensuring absence of unreacted starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1740 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .

- ¹H-NMR : Key signals include ethoxy protons (δ 1.2–1.4 ppm, triplet) and methylene protons (δ 4.2–4.4 ppm, quartet) .

- ¹³C-NMR/¹⁹F-NMR : Resolves trifluoromethyl carbon (δ ~110–120 ppm) and fluorine environments .

Q. What safety precautions are essential when handling this compound?

- Use chemical-resistant gloves (e.g., chloroprene) and local exhaust ventilation to minimize inhalation risks .

- Avoid skin contact; employ emergency eyewash stations and neutralizing agents (e.g., water spray for fire-related toxic gas exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclocondensation reactions involving this compound to synthesize heterocycles?

- Solvent Systems : A methanol/phosphoric acid (4:1) mixture at reflux improves cyclocondensation yields (e.g., 39% yield for pyrimidido-indazolones) compared to pure methanol (27% yield) .

- Catalyst Screening : 2-Dimethylaminopyridine (2-DMAP) enhances Pechmann-type reactions with cyclic 1,3-diones, achieving >80% yield for 4-trifluoromethyl-2-pyrones .

Q. How can researchers resolve contradictory spectroscopic data when synthesizing derivatives (e.g., isomers or byproducts)?

- Multi-Technique Validation : Combine ¹H/¹³C/¹⁹F-NMR to distinguish regioisomers (e.g., pyridones vs. pyrones) .

- Chromatographic Separation : Use HPLC or GC-MS to isolate intermediates and confirm structures via high-resolution mass spectrometry (HRMS) .

Q. What strategies improve yields in Conrad-Limpach protocols for quinolone synthesis using this compound?

- Stoichiometric Adjustments : Optimize molar ratios of anilines to ethyl trifluoroacetoacetate (e.g., 1:1.2–1.5) to minimize side reactions .

- Temperature Gradients : Gradual heating (e.g., 80°C to 120°C) reduces decomposition of thermally sensitive intermediates .

Q. How does the trifluoromethyl group influence reaction pathways compared to non-fluorinated analogs?

- Electronic Effects : The CF₃ group enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks in cyclocondensation .

- Steric Hindrance : Fluorine atoms may slow down undesired keto-enol tautomerization, favoring regioselective product formation .

Q. What methodologies are effective for enantioselective reductions of derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.